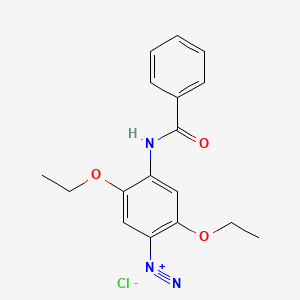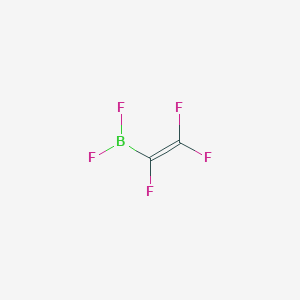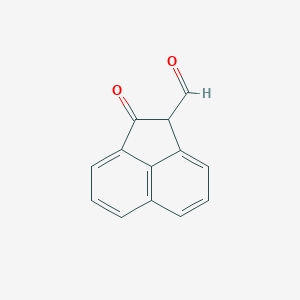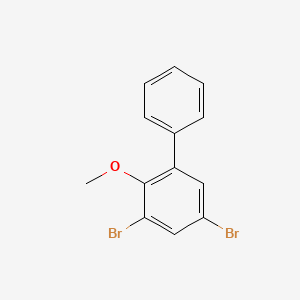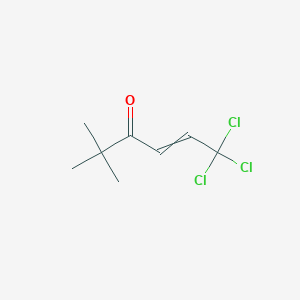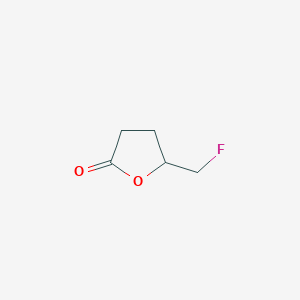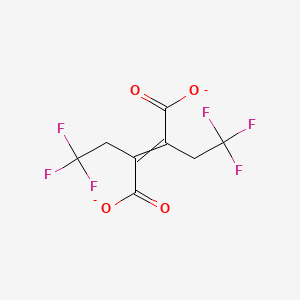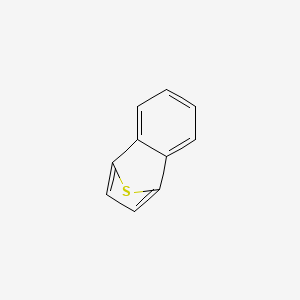
1,4-Epithionaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Epithionaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Epithionaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-dihalogenated naphthalene with sulfur-containing reagents under controlled conditions. For instance, the use of thiourea or sulfur monochloride in the presence of a base can facilitate the formation of the epithio ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Epithionaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the epithio ring and formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Epithionaphthalene has garnered interest in various scientific research fields due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of more complex sulfur-containing organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,4-Epithionaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in its structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, its aromatic nature allows it to intercalate with DNA, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthoquinone: Shares a similar naphthalene core but contains quinone functional groups, leading to different reactivity and applications.
1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of sulfur, resulting in different chemical properties.
1,4-Dihydronaphthalene: Lacks the sulfur atom, making it less reactive in certain types of chemical reactions.
Uniqueness: 1,4-Epithionaphthalene is unique due to its sulfur-containing epithio ring, which imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
236-86-2 |
|---|---|
Molekularformel |
C10H6S |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
11-thiatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H6S/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H |
InChI-Schlüssel |
JOEACYZZYREGPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=C2S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


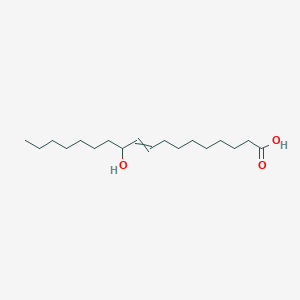
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
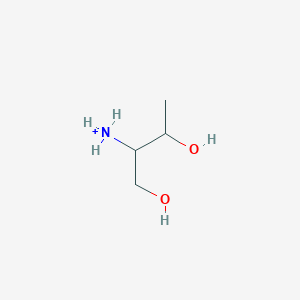
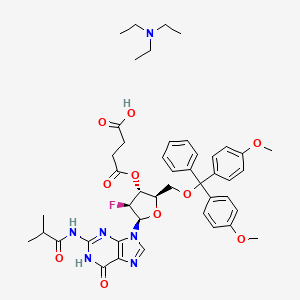
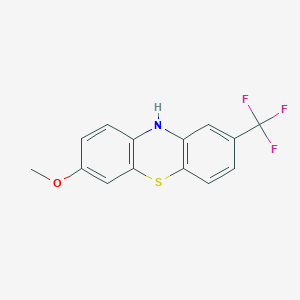
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
